molecular formula C23H19N3O5 B3956255 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B3956255
M. Wt: 417.4 g/mol
InChI Key: SJSWBQNUJXBNKU-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic heterocyclic molecule featuring a fused tetracyclic core with three nitrogen atoms and three ketone groups. Its structure includes a 2,3-dimethoxyphenyl substituent and a methyl group at position 5. Its molecular formula is C₂₂H₁₇N₃O₅, with a molecular mass of 403.39 g/mol and a monoisotopic mass of 403.1168 . The SMILES and InChI strings provided in the evidence highlight the intricate connectivity of its fused rings and substituents .

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-26-21-17(22(28)25-23(26)29)15(13-9-6-10-14(30-2)20(13)31-3)16-18(24-21)11-7-4-5-8-12(11)19(16)27/h4-10,15,24H,1-3H3,(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSWBQNUJXBNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C(=CC=C5)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione, which undergoes various chemical transformations to form the desired tetracyclic structure. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the correct formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with additional hydrogen atoms.

Scientific Research Applications

2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications, including:

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activities, particularly in the context of drug discovery.

    Medicine: The compound’s potential pharmacological properties are of interest for developing new therapeutic agents.

    Industry: It may be used in the synthesis of advanced materials with specific properties, such as high strength or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound A : 2-(3,4-Dimethoxyphenyl)-5,7,9-triazatetracyclo[...]trione (ChemBase ID: 209554)

  • Key differences : The phenyl substituent has 3,4-dimethoxy groups instead of 2,3-dimethoxy.
  • Molecular formula : C₂₂H₁₇N₃O₅ (identical to the target compound).
  • Impact : The positional isomerism of methoxy groups may alter electronic properties (e.g., dipole moments) and binding affinity to biological targets. For instance, 3,4-dimethoxy groups are common in PDE-5 inhibitors like tadalafil analogs .

Compound B : (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[...]dione (Tadalafil analog)

  • Key differences : Replaces the dimethoxyphenyl group with a 1,3-benzodioxole ring and adds stereochemistry (R-configuration at positions 2 and 8).
  • Bioactivity: Known to induce prolonged muscle relaxation and vasodilation via PDE-5 inhibition .
  • Structural relevance : The benzodioxole group enhances metabolic stability compared to dimethoxy-substituted analogs .

Heteroatom-Substituted Analogs

Compound C : 13-Methoxy-7-thia-3,9,17-triazatetracyclo[...]pentaen-2-one

  • Key differences : A sulfur atom replaces one nitrogen in the tetracyclic core.
  • Impact : Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but improve lipophilicity (logP ≈ 2.5 estimated) .

Compound D : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one

  • Key differences : Incorporates two sulfur atoms in the ring system.

Functional Group Variations

Compound E : 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]pentaene

  • Key differences : Features six nitrogen atoms in a tricyclic system.

Compound F : 4-Methyl-2,3,5,7,11-pentaazatricyclo[...]tetraene

  • Key differences : A simpler tricyclic system with five nitrogen atoms .
  • Relevance : Demonstrates how nitrogen density influences solubility and π-π stacking interactions .

Comparative Data Table

Compound Molecular Formula Substituents/Modifications Molecular Mass (g/mol) Key Bioactivity/Properties Reference
Target Compound C₂₂H₁₇N₃O₅ 2,3-Dimethoxyphenyl, 7-methyl 403.39 Unknown (structural analog data)
Compound A C₂₂H₁₇N₃O₅ 3,4-Dimethoxyphenyl 403.39 Hypothetical PDE-5 inhibition
Compound B (Tadalafil analog) C₂₂H₁₉N₃O₄ 1,3-Benzodioxole, stereocenters 389.41 PDE-5 inhibition, vasodilation
Compound C C₁₉H₁₅N₃O₂S 7-Thia, 13-methoxy 373.41 Improved lipophilicity
Compound D C₁₇H₁₄N₂O₂S₂ 3,7-Dithia, 4-methoxyphenyl 354.44 Disulfide reactivity

Key Research Findings

Heteroatom Trade-offs : Sulfur substitution (e.g., Compound C) increases lipophilicity but may reduce metabolic stability compared to nitrogen-rich systems .

PDE-5 Inhibition Trends : Tadalafil-like activity (Compound B) correlates with benzodioxole or dimethoxyphenyl groups, though benzodioxole derivatives show superior pharmacokinetics .

Biological Activity

The compound 2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The molecular structure of the compound includes several notable features:

  • Tetracyclic Framework : The presence of four interconnected rings.
  • Triazine Moieties : Contributing to its heterocyclic nature.
  • Functional Groups : Including methoxy and carbonyl groups that may influence biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Anticancer Properties : Indications of activity against various cancer cell lines through apoptosis induction and cell proliferation inhibition.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of similar tricyclic compounds exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
  • Anticancer Studies :
    • Research involving triazine-based compounds has shown promising results in inhibiting tumor growth in animal models. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism.
  • Pharmacological Applications :
    • Investigations into the pharmacological potential have revealed that the compound may interact with specific molecular pathways relevant for treating chronic diseases.

Data Tables

PropertyValueReference
Molecular Weight389.4 g/molChemSpider
Melting Point301 - 302 °CNot Available
Water Solubility0.25 g/LNot Available
LogP1.7Not Available
BioavailabilityModerateNot Available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Reactant of Route 2
2-(2,3-dimethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

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